ethyl 5'-[(N,N-diethylglycyl)amino]-2,3'-bithiophene-4'-carboxylate
Overview
Description
Ethyl 5’-[(N,N-diethylglycyl)amino]-2,3’-bithiophene-4’-carboxylate is a complex organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings, which are sulfur-containing five-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5’-[(N,N-diethylglycyl)amino]-2,3’-bithiophene-4’-carboxylate typically involves multiple steps. One common method starts with the preparation of the bithiophene core, followed by the introduction of the carboxylate and amino groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves esterification to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5’-[(N,N-diethylglycyl)amino]-2,3’-bithiophene-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carboxylate group or to modify the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogen or alkyl groups onto the thiophene rings.
Scientific Research Applications
Ethyl 5’-[(N,N-diethylglycyl)amino]-2,3’-bithiophene-4’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between sulfur-containing heterocycles and biological molecules.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of ethyl 5’-[(N,N-diethylglycyl)amino]-2,3’-bithiophene-4’-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The thiophene rings can participate in π-π stacking interactions, while the amino and carboxylate groups can form hydrogen bonds with target molecules. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl-5-[(N,N-diethylglycyl)amino]-2-hydroxy-4,6-dimethylisophthalate: This compound has similar structural features but with different functional groups, leading to distinct properties and applications.
Indole derivatives: These compounds also contain heterocyclic rings and exhibit a wide range of biological activities.
Uniqueness
Ethyl 5’-[(N,N-diethylglycyl)amino]-2,3’-bithiophene-4’-carboxylate is unique due to its specific combination of functional groups and the presence of the bithiophene core. This structure imparts unique electronic and chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[[2-(diethylamino)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-4-19(5-2)10-14(20)18-16-15(17(21)22-6-3)12(11-24-16)13-8-7-9-23-13/h7-9,11H,4-6,10H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXLRVWATSVVLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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